molecular formula C18H14BrNO3 B1671849 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 351001-28-0

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1671849
M. Wt: 372.2 g/mol
InChI Key: OGFWPHFYEHXELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351001-28-0. It has a molecular weight of 372.22 . The IUPAC name for this compound is 6-bromo-2-(4-ethoxyphenyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” include a density of 1.5±0.1 g/cm³, boiling point of 536.5±50.0 °C at 760 mmHg, and a flash point of 278.3±30.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Quinoline Derivatives in Pharmacology and Medicine

  • Quinoline derivatives like Linomide (Quinoline-3-carboxamide) have shown promise as immunomodulators, increasing natural killer cell activity and showing potential in treating conditions like secondary progressive multiple sclerosis by inhibiting disease progression and reducing new lesion appearance in MRI scans (Karussis et al., 1996).

Quinoline Compounds in Environmental and Food Science

  • The presence of quinoline compounds like Ethoxyquin in food samples suggests a need for monitoring and assessing exposure in the general population due to their widespread use as antioxidants in animal feeds and potential presence in food of animal origin (Stoeckelhuber et al., 2020).

Research on Heterocyclic Amines

  • Heterocyclic amines (HCAs) found in cooked foods have been studied for their potential health impacts, indicating a broader context in which quinoline derivatives can be researched. Studies on HCAs like MeIQx and PhIP in foodstuffs reveal their ubiquity and the need for understanding their health implications, offering a parallel to potential research on quinoline derivatives regarding human exposure and health effects (Wakabayashi et al., 1993).

properties

IUPAC Name

6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFWPHFYEHXELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359832
Record name 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

CAS RN

351001-28-0
Record name 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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